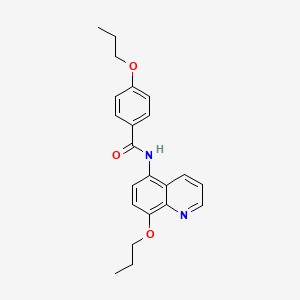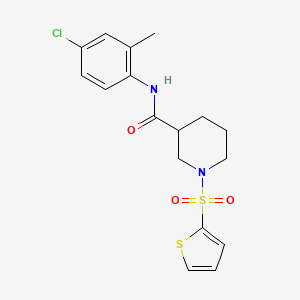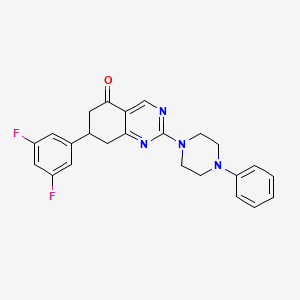![molecular formula C15H13N5O B11330598 2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11330598.png)
2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide moiety. One common method for synthesizing tetrazole derivatives is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction can be carried out under various conditions, including the use of Lewis acids or amine salts to generate the azide in situ.
Industrial Production Methods
Industrial production of tetrazole derivatives often involves the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields . For example, primary alcohols or aldehydes can be reacted with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: Tetrazoles are generally resistant to oxidation due to their low HOMO energy.
Reduction: Tetrazoles can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with various molecular targets and pathways. The tetrazole ring can stabilize negative charges through electron delocalization, which enhances receptor-ligand interactions . This property allows the compound to effectively bind to biological targets, such as enzymes or receptors, and modulate their activity .
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethyl-2-[(phenyl)(1H-tetrazol-1-yl)methyl]hydrazine-1-carboxamide: Known for its anti-inflammatory action.
5-phenyl-1H-tetrazole: Used as a bioisostere of carboxylic acids in drug design.
Uniqueness
2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and the benzamide moiety enhances its lipophilicity and ability to penetrate cell membranes, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C15H13N5O |
|---|---|
Peso molecular |
279.30 g/mol |
Nombre IUPAC |
2-methyl-N-[4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C15H13N5O/c1-11-4-2-3-5-14(11)15(21)17-12-6-8-13(9-7-12)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
Clave InChI |
OUIUANIQLCEHRP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11330519.png)
![2-butyl-7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11330528.png)

![Ethyl 2-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11330543.png)

![7-(2,4-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11330557.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11330565.png)
![10-(3,4-dimethoxyphenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11330580.png)
![N-(3-chloro-2-methylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11330583.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11330587.png)
![4-[(7-Isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]phenyl methyl ether](/img/structure/B11330588.png)
![4-(ethylsulfanyl)-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11330594.png)

![5-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11330600.png)
